molecular formula C15H12F6N2 B1268579 2,2-Bis(3-aminophenyl)hexafluoropropane CAS No. 47250-53-3

2,2-Bis(3-aminophenyl)hexafluoropropane

Cat. No. B1268579
CAS RN: 47250-53-3
M. Wt: 334.26 g/mol
InChI Key: UVUCUHVQYAPMEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Bis(3-aminophenyl)hexafluoropropane, also referred to as 4,4′-(1,1,1,3,3,3-hexafluoro-2,2-propanediyl)bis(2-aminophenol), is an aromatic diamine .


Synthesis Analysis

The dinitro product is converted to 2,2-bis(3-aminophenyl)hexafluoropropane by catalytic hydrogenation. The diamine was purified by sublimation at 5 μ pressure and recrystallized from heptane .


Molecular Structure Analysis

The molecular formula of 2,2-Bis(3-aminophenyl)hexafluoropropane is C15H12F6N2. It has a molecular weight of 334.26 .


Chemical Reactions Analysis

The dinitro product is converted to 2,2-bis(3-aminophenyl)hexafluoropropane by catalytic hydrogenation . Synthesized PI was analyzed with respect to their molecular weights, chemical structures and solubility through GPC, FTIR, XRD and solubility tests respectively .


Physical And Chemical Properties Analysis

The compound has a melting point of 86 °C and a predicted boiling point of 348.5±42.0 °C. It has a predicted density of 1.392±0.06 g/cm3 . It appears as a white to light yellow to light orange powder to crystal .

Scientific Research Applications

Aerospace Engineering

2,2-Bis(3-aminophenyl)hexafluoropropane is utilized in aerospace engineering for the development of polyimide films . These films are known for their exceptional thermal stability and are used in the construction of re-entry vehicle heat shields , rocket nozzles , and other components that require materials to withstand extreme temperatures .

Electronics

In the field of electronics, this compound serves as a precursor for polybenzoxazole and polyimide polymers . These polymers are integral in the production of high-performance insulating layers and dielectric materials for advanced electronic devices .

Medical Devices

The biomedical sector benefits from the use of 2,2-Bis(3-aminophenyl)hexafluoropropane in creating polyimide-based materials for medical devices. These materials offer high biocompatibility and stability, essential for long-term medical implants and devices .

Automotive Industry

This compound contributes to the automotive industry by providing a base for high-temperature adhesives and sealants . These are crucial in manufacturing components that must endure high thermal stress, such as engine parts .

Energy Storage

2,2-Bis(3-aminophenyl)hexafluoropropane is instrumental in developing membranes for fuel cells . These membranes exhibit high proton conductivity and thermal stability, making them suitable for use in hydrogen fuel cells .

Adhesives

In the adhesives industry, 2,2-Bis(3-aminophenyl)hexafluoropropane is used to synthesize polyimide adhesives . These adhesives offer excellent heat resistance and are used in applications where conventional adhesives would fail .

Composite Materials

Finally, this compound is used in the synthesis of composite materials , particularly carbon-carbon composites . These composites are known for their high strength-to-weight ratio and are used in the manufacturing of structural components for various industries .

Safety And Hazards

The compound is moderately toxic by ingestion and skin contact. It is an eye irritant . It causes skin irritation (H315) and serious eye irritation (H319). Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it gets on skin .

Future Directions

2,2-Bis(3-aminophenyl)hexafluoropropane is an important intermediate for synthesizing thermally stable resins, which are used for high-temperature structural composites and high carbon yield structural matrices, such as carbon-carbon composites. These materials are used to manufacture re-entry missile nose cones, leading edges, rocket nozzles, and other structures that require high structural strength and thermal stability .

properties

IUPAC Name

3-[2-(3-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F6N2/c16-14(17,18)13(15(19,20)21,9-3-1-5-11(22)7-9)10-4-2-6-12(23)8-10/h1-8H,22-23H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUCUHVQYAPMEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(C2=CC(=CC=C2)N)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348120
Record name 2,2-Bis(3-aminophenyl)hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Bis(3-aminophenyl)hexafluoropropane

CAS RN

47250-53-3
Record name 2,2-Bis(3-aminophenyl)hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Bis(3-aminophenyl)hexafluoropropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Bis(3-aminophenyl)hexafluoropropane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,2-Bis(3-aminophenyl)hexafluoropropane
Reactant of Route 3
2,2-Bis(3-aminophenyl)hexafluoropropane
Reactant of Route 4
2,2-Bis(3-aminophenyl)hexafluoropropane
Reactant of Route 5
2,2-Bis(3-aminophenyl)hexafluoropropane
Reactant of Route 6
Reactant of Route 6
2,2-Bis(3-aminophenyl)hexafluoropropane

Q & A

Q1: What makes 6FAm suitable for producing colorless and transparent polyimides?

A1: 6FAm, when reacted with specific dianhydrides like 4,4’-(hexafluoroisopropylidene) diphthalic anhydride (6FDA), yields polyimides with desirable optical properties. This is attributed to two main structural features of 6FAm:

  • Hexafluoropropane (–C(CF3)2–) linkage: This group introduces a kinked structure in the polymer backbone, disrupting chain packing and reducing crystallinity. [, , , ] This results in enhanced light transmission.
  • Electron-withdrawing trifluoromethyl (–CF3) groups: These groups decrease the electron density of the polymer, minimizing charge-transfer complex formation, a common cause of color in polyimides. [, , , ]

Q2: How does incorporating 6FAm into polyimides affect their thermal properties?

A2: Polyimides synthesized with 6FAm generally exhibit excellent thermal stability. Studies employing techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) show high glass transition temperatures (Tg) and decomposition temperatures. [, , , ] This thermal resistance makes them suitable for applications requiring high-temperature performance.

Q3: Beyond optical and thermal properties, how does 6FAm influence the mechanical characteristics of polyimides?

A3: The incorporation of 6FAm can influence the flexibility and strength of the resulting polyimide films. Research using Universal Tensile Machines (UTM) reveals that the specific properties depend on the overall polymer structure and processing conditions. [, ] For instance, the presence of additional functional groups on the diamine, like the hydroxyl group in 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (6FAm-OH), can further modify these properties. [, ]

Q4: Are there any studies exploring the use of 6FAm in creating porous polyimide membranes?

A4: Yes, researchers have investigated the use of 6FAm in synthesizing polyimide membranes for microfiltration. By blending the 6FAm-based poly(amic acid) precursor with controlled amounts of poly(vinyl alcohol) (PVA) followed by specific heat treatment and PVA removal, porous structures with varying pore sizes can be achieved. [] This highlights the potential of 6FAm-based polyimides in membrane technologies.

Q5: What are the future directions for research on 6FAm-based polyimides?

A5: While 6FAm has demonstrated promise in high-performance polyimide synthesis, several avenues remain open for future exploration:

  • Optimizing synthesis conditions: Fine-tuning polymerization parameters to maximize molecular weight, control polydispersity, and enhance film properties. [, ]
  • Exploring blends and composites: Investigating the compatibility of 6FAm-based polyimides with other polymers, fillers, or nanoparticles to achieve targeted property enhancements. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.